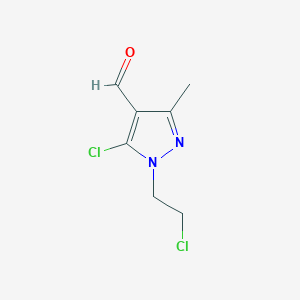
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and are known for their wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles . Heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gives rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles . 5-Chloro-1-vinyl-1H-pyrazoles are obtained by elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-chloroethyl)-1H-pyrazoles by the action of NaOH in EtOH or t-BuOK in pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, heating in CHCl3 under reflux in the presence of thionyl chloride, and the elimination of hydrogen chloride .作用機序
Mode of Action
It is known that the compound is synthesized through a series of reactions involving 2,2-dichlorovinyl ketones and 2-(hydroxyethyl)hydrazine . The resulting compound undergoes further transformations under specific conditions to yield the final product .
Biochemical Pathways
The compound is part of the pyrazole class of compounds, which are known to have a wide spectrum of biological activity, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties .
Result of Action
Pyrazole compounds are known to have a wide range of biological activities, suggesting that this compound may have similar effects .
実験室実験の利点と制限
One of the main advantages of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is its high selectivity towards cancer cells, which reduces the risk of side effects. It also exhibits good stability and solubility, making it easy to handle and store. However, one of the limitations of this compound is its low water solubility, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde. One area of interest is the development of new synthesis methods that can produce high-quality this compound with improved yield and purity. Another area of research is the optimization of the dosage and administration of this compound for maximum efficacy and minimal side effects. Furthermore, the potential use of this compound as a diagnostic tool for cancer detection is also an area of interest. Overall, the study of this compound has the potential to lead to the development of new and effective therapeutic agents for the treatment of cancer and other diseases.
合成法
The synthesis of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde involves the reaction of 3-methyl-5-pyrazolone with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hypochlorite to obtain this compound in good yield. This method has been optimized to produce high-quality this compound with minimal impurities.
科学的研究の応用
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential as an antifungal and antibacterial agent. In addition, this compound has been studied for its use as a herbicide and insecticide in agriculture.
特性
IUPAC Name |
5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-5-6(4-12)7(9)11(10-5)3-2-8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPZFWBOYIVRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)
![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2852688.png)
![5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852689.png)
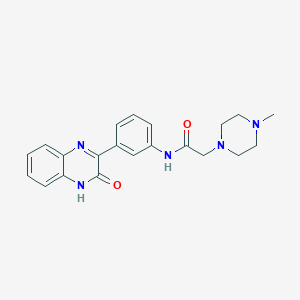
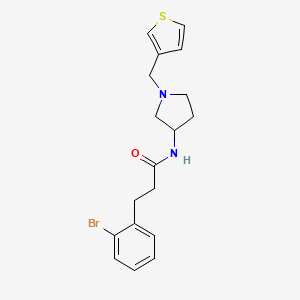
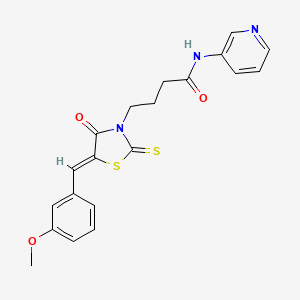
![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)
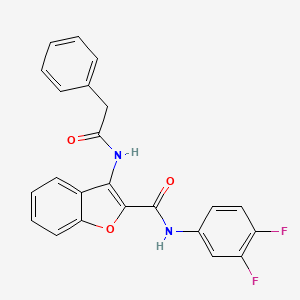
![N-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2852704.png)
![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
